4-(2-cyanoacetyl)-N'-nitropiperazine-1-carboximidamide
Description
4-(2-cyanoacetyl)-N’-nitropiperazine-1-carboximidamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of cyanoacetamides, which are known for their versatility in synthetic chemistry and biological activities.
Properties
IUPAC Name |
4-(2-cyanoacetyl)-N'-nitropiperazine-1-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6O3/c9-2-1-7(15)12-3-5-13(6-4-12)8(10)11-14(16)17/h1,3-6H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMMDYMHRIISOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC#N)C(=N[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)CC#N)/C(=N/[N+](=O)[O-])/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyanoacetyl)-N’-nitropiperazine-1-carboximidamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight .
Industrial Production Methods
Industrial production of cyanoacetamides, including 4-(2-cyanoacetyl)-N’-nitropiperazine-1-carboximidamide, often employs solvent-free reactions due to their efficiency and cost-effectiveness. The fusion of aromatic amines with an excess amount of ethyl cyanoacetate at high temperatures (around 150°C) is a widely used method .
Chemical Reactions Analysis
Types of Reactions
4-(2-cyanoacetyl)-N’-nitropiperazine-1-carboximidamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of cyanoacetamides allows for condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can participate in substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Common reagents used in reactions with 4-(2-cyanoacetyl)-N’-nitropiperazine-1-carboximidamide include alkyl cyanoacetates, phenacyl bromide, and various amines . Reaction conditions often involve the use of basic catalysts like triethylamine and solvents such as ethanol .
Major Products Formed
The major products formed from reactions involving 4-(2-cyanoacetyl)-N’-nitropiperazine-1-carboximidamide are typically heterocyclic compounds, such as pyrroles and oxadiazoles .
Scientific Research Applications
4-(2-cyanoacetyl)-N’-nitropiperazine-1-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-cyanoacetyl)-N’-nitropiperazine-1-carboximidamide involves its ability to act as both an N- and C-nucleophile. This ambident nucleophilicity allows it to participate in various cyclocondensation and cyclization reactions, leading to the formation of polyfunctional heterocyclic compounds . The compound’s reactivity is attributed to the presence of the cyano and carbonyl groups, which facilitate nucleophilic attacks at multiple sites .
Comparison with Similar Compounds
Similar Compounds
Cyanoacetohydrazides: These compounds share similar reactivity and are used in the synthesis of heterocyclic compounds.
N-cyanoacetamides: These derivatives are also versatile in synthetic chemistry and have diverse biological activities.
Uniqueness
4-(2-cyanoacetyl)-N’-nitropiperazine-1-carboximidamide is unique due to its specific structure, which combines the cyanoacetyl and nitropiperazine moieties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
